2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE
Overview
Description
2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound belonging to the class of chromen derivatives
Preparation Methods
The synthesis of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by flash chromatography to obtain the desired compound .
Chemical Reactions Analysis
2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound has been evaluated for its antimicrobial and anticancer activities.
Industry: It is used in the development of fluorescent probes and sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE can be compared with other chromen derivatives such as:
2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE: This compound has similar structural features but differs in the substituent on the chromen ring.
4-METHYL-2-OXO-2H-CHROMEN-7-YL BENZENESULFONATE: This compound has a methyl group at the 4-position of the chromen ring, which can influence its biological activity.
2-OXO-4-PHENYL-2H-CHROMEN-7-YL ACETATE: This compound has an acetate group instead of a benzenesulfonate group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-15-7-10-18(11-8-15)28(24,25)27-17-9-12-19-20(16-5-3-2-4-6-16)14-22(23)26-21(19)13-17/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBGHNHEJNYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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